molecular formula C12H9N3O B8487714 3-(Oxazolo[5,4-b]pyridin-2-yl)benzenamine

3-(Oxazolo[5,4-b]pyridin-2-yl)benzenamine

Cat. No. B8487714
M. Wt: 211.22 g/mol
InChI Key: YKKWVOSVEDVLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Oxazolo[5,4-b]pyridin-2-yl)benzenamine is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Oxazolo[5,4-b]pyridin-2-yl)benzenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Oxazolo[5,4-b]pyridin-2-yl)benzenamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(Oxazolo[5,4-b]pyridin-2-yl)benzenamine

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

3-([1,3]oxazolo[5,4-b]pyridin-2-yl)aniline

InChI

InChI=1S/C12H9N3O/c13-9-4-1-3-8(7-9)11-15-10-5-2-6-14-12(10)16-11/h1-7H,13H2

InChI Key

YKKWVOSVEDVLFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(O2)N=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(3-Nitrophenyl)oxazolo[5,4-b]pyridine (600 mg, 2.49 mmol) was mixed with 25 mL of MeOH and 4 mL of water along with 837 mg of sodium hydrosulfide hydrate (14.9 mmol). The reaction mixture was stirred under reflux for 3 hours. It was then cooled to room temperature and concentrated. The aqueous layer was extracted with CH2Cl2. The combined organic layers were dried (Na2SO4) and concentrated to afford 520 mg of 3-(oxazolo[5,4-b]pyridin-2-yl)benzenamine (quantitative crude yield) (MS, M++H=212).
Name
2-(3-Nitrophenyl)oxazolo[5,4-b]pyridine
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
837 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

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